Product packaging for Histidinohydroxymerodesmosine(Cat. No.:CAS No. 51773-61-6)

Histidinohydroxymerodesmosine

Cat. No.: B1206075
CAS No.: 51773-61-6
M. Wt: 573.6 g/mol
InChI Key: NTJCFIHGYSETGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histidinohydroxymerodesmosine (HHMD) is a significant reducible covalent cross-link found naturally in type I collagen of skin and other load-bearing biological tissues . This compound plays a critical structural role in the extracellular matrix by stabilizing collagen fibrils and fibers during the fibrillogenesis process, which is essential for the tissue's intrinsic biomechanical strength and physical properties . Research indicates that HHMD, along with other cross-links like dihydroxylysinonorleucine (HLNL), is formed through spontaneous condensation reactions involving lysine and hydroxylysine aldehyde precursors, which are initially generated by the enzyme lysyl oxidase . The primary research value of HHMD lies in its application for studying collagen structure, stability, and degradation. It is particularly useful for investigating how extreme pH conditions and industrial processes like chrome tanning in leather manufacturing affect the collagen's structural integrity . Furthermore, HHMD is a key analyte in mass spectrometry-based studies, such as Liquid-Chromatography High-Resolution Mass Spectrometry (LC-HRMS), aimed at understanding the interaction between natural and artificial cross-links . A 2020 re-examination of collagen cross-linking suggests that HHMD is produced by the borohydride reduction of N-telopeptide allysine aldol dimers in an aldimine intermolecular linkage, which is followed by a base-catalyzed Michael addition of a specific histidine residue . This makes it a vital reagent for fundamental research on the metazoan extracellular matrix and for the development of benign cross-linking methods in material science and biomedical applications, such as the design of collagenous tissues for medical implants . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical decision-making, or any form of human or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H43N7O9 B1206075 Histidinohydroxymerodesmosine CAS No. 51773-61-6

Properties

CAS No.

51773-61-6

Molecular Formula

C24H43N7O9

Molecular Weight

573.6 g/mol

IUPAC Name

2,10-diamino-6-[4-(2-amino-2-carboxyethyl)imidazol-1-yl]-5-[[(5-amino-5-carboxy-2-hydroxypentyl)amino]methyl]undecanedioic acid

InChI

InChI=1S/C24H43N7O9/c25-16(21(33)34)2-1-3-20(31-11-14(30-12-31)8-19(28)24(39)40)13(4-6-17(26)22(35)36)9-29-10-15(32)5-7-18(27)23(37)38/h11-13,15-20,29,32H,1-10,25-28H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)

InChI Key

NTJCFIHGYSETGM-UHFFFAOYSA-N

SMILES

C1=C(N=CN1C(CCCC(C(=O)O)N)C(CCC(C(=O)O)N)CNCC(CCC(C(=O)O)N)O)CC(C(=O)O)N

Canonical SMILES

C1=C(N=CN1C(CCCC(C(=O)O)N)C(CCC(C(=O)O)N)CNCC(CCC(C(=O)O)N)O)CC(C(=O)O)N

Synonyms

HHMD
histidinohydroxymerodesmosine

Origin of Product

United States

Molecular Architecture and Structural Features

Constituent Amino Acid Residues and Linkage Topology

The formation of histidinohydroxymerodesmosine is a sophisticated biochemical process involving the covalent linkage of residues from four separate amino acids. nih.gov This complex structure arises from post-translational modifications of collagen molecules after they are secreted into the extracellular matrix. researchgate.net The biosynthesis of HHMD begins after the formation of simpler, bifunctional cross-links is largely complete. nih.gov

Lysine (B10760008) and its hydroxylated form, hydroxylysine, are central to the formation of HHMD. The process is initiated by the enzyme lysyl oxidase, which acts on specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules. nih.govpnas.org This enzyme catalyzes the oxidative deamination of the epsilon-amino group (ε-NH2) of these residues, converting them into reactive aldehydes known as allysine (B42369) and hydroxyallysine, respectively. pnas.org

The pathway to HHMD specifically involves an aldol (B89426) condensation product derived from two of these lysine-derived aldehydes located in the N-telopeptide region of the collagen molecule. nih.govbiorxiv.org A subsequent condensation reaction with the ε-amino group of a hydroxylysine residue from the helical region of another collagen molecule forms a crucial part of the cross-link. nih.gov This intricate series of reactions underscores the importance of lysine and hydroxylysine as the foundational building blocks for this complex cross-link.

A histidine residue provides the fourth component of the HHMD structure. nih.govpnas.org The imidazole (B134444) ring of a specific histidine residue, also located in the N-telopeptide, participates in a Michael addition reaction with the aldol condensation product formed from the two lysine derivatives. nih.gov This step incorporates the histidine into the growing cross-link structure. The structure and experimental data indicate that the imidazole C-2 of histidine is linked to C-6 of a deaminated lysine residue (norleucine). nih.gov This integration of histidine is critical for forming the final, stable cross-link.

This compound is characterized as a tetravalent, or tetramolecular, cross-link, meaning it covalently connects four distinct amino acid residues from different collagen polypeptide chains. nih.govbiorxiv.orgcapes.gov.brmorthoj.org The final structure involves two lysine derivatives, one histidine, and one hydroxylysine. nih.gov This complex arrangement forms a robust intermolecular bridge, effectively stitching together multiple collagen molecules. This tetravalent nature contributes significantly to the tensile strength and stability of collagen fibrils in tissues like skin, tendon, and cornea. nih.govbiorxiv.orgnasa.gov It is considered one of the most structurally complex cross-links known in collagen. nih.gov

Table 1: Constituent Residues of this compound This interactive table summarizes the amino acid components and their roles in forming the HHMD cross-link.

Constituent Amino Acid Derivative/Form Location in Collagen (Typical) Role in HHMD Formation
Lysine (x2) Allysine (Aldehyde form) N-Telopeptide Form an aldol condensation product which serves as the backbone of the cross-link.
Histidine (x1) Native Histidine N-Telopeptide The imidazole ring adds to the aldol product via a Michael addition reaction.

Conformational Aspects within Collagen Fibrils

Within the highly organized, quasi-crystalline structure of a collagen fibril, HHMD plays a crucial role in maintaining structural integrity. It functions as a mature, stable intermolecular cross-link that stabilizes the packing of collagen molecules. nasa.gov The formation of HHMD occurs in vivo and the resulting cross-links are apparently quite stable after their biosynthesis. capes.gov.br Its presence is particularly noted in connective tissues that require significant durability, such as skin and cornea. nih.govnasa.gov In bovine cornea, for instance, the dehydro- (B1235302) form of HHMD persists in mature animals at a level of 0.3 to 0.4 moles per mole of collagen, indicating its role as a persistent, major cross-link that internally stabilizes collagen filaments. nasa.gov Studies with reconstituted collagen fibrils have shown that one HHMD cross-link can be present per molecule of collagen, highlighting its significance in fibril architecture. pnas.org

Isomeric Considerations and Structural Variants

The primary structural variant of this compound is its reducible precursor, known as dehydro-histidinohydroxymerodesmosine (deH-HHMD). nih.govnasa.gov This form contains an aldimine bond that has not yet been reduced or stabilized. nih.gov The formation of deH-HHMD involves the condensation of an aldol-histidine (B1230527) intermediate with the amino group of a hydroxylysine residue. nih.gov This precursor is often what is initially formed within the collagen fibril and can be experimentally identified after chemical reduction to HHMD. nasa.govnih.gov The transition from the reducible deH-HHMD to more stable, non-reducible forms is a key step in the maturation of collagen fibrils, contributing to the age-related increase in tissue stiffness and stability.

Biosynthetic and Formation Pathways

Enzymatic Precursors and Catalysis

The journey to forming Histidinohydroxymerodesmosine begins with the enzymatic modification of specific amino acid residues within collagen fibrils. These initial steps are critical as they create the reactive moieties necessary for the subsequent spontaneous cross-linking reactions.

Lysyl Oxidase Activity in Aldehyde Formation

The principal enzymatic driver for the initiation of collagen cross-linking is lysyl oxidase (LOX). nih.govresearchgate.nettaylorandfrancis.com This extracellular copper-dependent enzyme catalyzes the oxidative deamination of the ε-amino group of specific lysine (B10760008) and hydroxylysine residues located in the telopeptide regions of collagen molecules. nih.govnih.gov This reaction results in the formation of highly reactive aldehyde residues known as allysine (B42369) and hydroxyallysine, respectively. nih.govresearchgate.nettaylorandfrancis.com These aldehydes are the foundational precursors for all subsequent cross-linking reactions, including the formation of this compound. nih.gov The activity of lysyl oxidase is paramount; its inhibition or deficiency leads to impaired collagen cross-linking and connective tissue disorders.

EnzymeGene (Human)CofactorFunction in this compound Biosynthesis
Lysyl Oxidase (LOX)LOXCopper, Lysyl tyrosylquinone (LTQ)Catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen telopeptides to form allysine and hydroxyallysine.

Lysyl Hydroxylase Isoform Involvement

The hydroxylation of lysine residues is a critical post-translational modification that dictates the specific pathway of collagen cross-linking. nih.gov This hydroxylation is carried out by a family of enzymes known as lysyl hydroxylases (LHs), with three main isoforms identified: LH1, LH2, and LH3. wikipedia.org These enzymes hydroxylate lysine residues within the collagen triple helix and in the telopeptides. wikipedia.org Specifically, the LH2b isoform has been shown to be crucial for the hydroxylation of telopeptidyl lysine residues. wikipedia.org The extent of lysine hydroxylation determines whether the subsequent cross-linking will follow the lysine aldehyde pathway or the hydroxylysine aldehyde pathway. nih.gov The formation of this compound is rooted in the lysine aldehyde pathway.

Enzyme IsoformGene (Human)Primary Function in Relation to Cross-Linking
Lysyl Hydroxylase 1 (LH1)PLOD1Hydroxylation of lysine residues primarily in the helical domains of collagen.
Lysyl Hydroxylase 2 (LH2)PLOD2Primarily hydroxylates lysine residues in the telopeptide regions of collagen, influencing the type of cross-link formed.
Lysyl Hydroxylase 3 (LH3)PLOD3Possesses hydroxylation and glycosylation activity.

Spontaneous Condensation Reactions

Following the enzymatic generation of aldehyde precursors, a series of spontaneous, non-enzymatic condensation reactions occur within the collagen fibril. These reactions are governed by the principles of organic chemistry and lead to the formation of stable, covalent cross-links.

Aldol (B89426) Condensation Products as Intermediates

The first key spontaneous reaction in the pathway leading to this compound is an aldol condensation. researchgate.netnih.gov This reaction involves the condensation of two allysine residues located in the N-telopeptides of adjacent collagen molecules. researchgate.netnih.gov The α-carbon of one allysine acts as a nucleophile, attacking the carbonyl carbon of a second allysine molecule. This results in the formation of an allysine aldol dimer, which is a stable intermediate cross-link. researchgate.netnih.gov This aldol condensation product contains an α,β-unsaturated aldehyde, a critical reactive species for the subsequent steps. nih.gov

Aldimine Linkage Formation

The allysine aldol dimer then participates in an intermolecular reaction with a non-modified hydroxylysine residue from a neighboring collagen molecule. nih.gov The aldehyde group of the α,β-unsaturated aldol reacts with the ε-amino group of the hydroxylysine residue to form an aldimine linkage, also known as a Schiff base. nih.govresearchgate.net This reaction further cross-links the collagen molecules and sets the stage for the final maturation of the cross-link.

Michael Addition Reactions in Cross-Link Formation

The final and defining step in the formation of this compound is a Michael addition reaction. nih.govnih.gov The imidazole (B134444) ring of a histidine residue, specifically α1(I) H932, acts as a nucleophile and attacks the electrophilic β-carbon of the α,β-unsaturated aldol within the aldimine-linked intermediate. nih.govnih.gov This conjugate addition is a thermodynamically favorable reaction that results in the formation of a stable, trifunctional cross-link. nih.gov

It is important to note that recent research has suggested that this compound is formed during laboratory analysis via borohydride (B1222165) reduction of the aldimine, which promotes the Michael addition of the histidine imidazole to the α,β-unsaturated aldol. nih.gov This finding indicates that while the precursors and the chemical potential for this reaction exist in vivo, the final compound may be an artifact of the analytical process. nih.gov

Post-Translational Modifications Governing Formation

The biosynthesis of this compound is a complex process that occurs as a post-translational modification within collagen fibrils. This intricate process is fundamentally dependent on the enzymatic action of lysyl oxidase. The formation of this polyfunctional cross-link is a late event in the maturation of collagen, taking place after the initial formation of bifunctional cross-links.

The foundational step in the biosynthesis of collagen cross-links is the oxidative deamination of specific lysine and hydroxylysine residues in collagen polypeptide chains, a reaction catalyzed by lysyl oxidase. This enzymatic conversion results in the formation of reactive aldehyde derivatives, known as allysine and hydroxyallysine. These aldehydes are the precursors to all collagen cross-links.

Following the lysyl oxidase-mediated step, the formation of this compound proceeds through a series of condensation reactions. Research indicates that the synthesis of this compound commences after the concentration of the primary reducible bifunctional cross-links, namely N6:6'-dehydro-5,5'-dihydroxylysinonorleucine and N6:6'-dehydro-5-hydroxylysinonorleucine, has reached its peak and begins to decline. nih.gov This suggests a sequential formation pathway where the initial bifunctional cross-links may act as intermediates or that their formation creates a favorable environment for the subsequent, more complex cross-linking to occur.

The involvement of a histidine residue is a defining feature of this compound. The precise mechanism of its incorporation is believed to involve the reaction of one of the aldehyde precursors with the imidazole ring of a histidine residue and another lysine or hydroxylysine residue, leading to the formation of this stable, polyfunctional cross-link. The inhibition of lysyl oxidase has been shown to halt the synthesis of this compound, confirming the critical role of this enzyme in initiating the cross-linking cascade. nih.gov

In Vitro Synthesis and Reducibility Studies

The synthesis of this compound has been successfully demonstrated in vitro, providing valuable insights into its formation and stability. These studies typically utilize a defined system consisting of purified lathyritic collagen (which lacks endogenous cross-links) and highly purified lysyl oxidase. nih.gov

In such in vitro systems, the synthesis of collagen cross-links mirrors the in vivo process. The addition of lysyl oxidase to collagen fibrils initiates the formation of the reducible bifunctional cross-links. Over time, the concentration of these initial cross-links increases, reaches a maximum, and then decreases. nih.gov It is during this period of decreasing bifunctional cross-links that the synthesis of this compound begins and proceeds in a linear fashion. nih.gov

These in vitro experiments have been instrumental in elucidating the sequential nature of collagen cross-link formation. The data from these studies are summarized in the table below, illustrating the progression of cross-link formation over time.

Time (hours)Concentration of Reducible Bifunctional Cross-links (residues/molecule)Concentration of this compound (residues/molecule)
000
121.50.1
242.00.3
481.80.7
721.51.1
961.21.5

Note: The data in this table is illustrative and based on the described findings to demonstrate the sequential nature of cross-link formation.

Furthermore, studies on the reducibility of these cross-links have provided information on their chemical stability. The initial bifunctional cross-links are termed "reducible" because they contain a Schiff base that can be stabilized by reduction with agents like sodium borohydride. In contrast, this compound is a more mature, stable, and non-reducible cross-link. The decrease in the concentration of reducible cross-links observed during collagen maturation in vitro is attributed to their spontaneous conversion into more complex, non-reducible forms like this compound. nih.gov

Biological Distribution and Functional Implications in Tissues

The distribution of Histidinohydroxymerodesmosine is not uniform across all connective tissues, reflecting the diverse mechanical demands placed on different parts of the body. Its presence and concentration are finely tuned to contribute to the specific properties of each tissue.

Spatial and Temporal Distribution in Connective Tissues

The formation and accumulation of HHMD are subject to both spatial and temporal regulation. As tissues develop and mature, the profile of collagen cross-links, including HHMD, undergoes significant changes. In bovine tendons and ligaments, for instance, the immature divalent cross-links dehydro-hydroxylysinonorleucine (deH-HLNL) and dehydro-histidinohydroxymerodesmosine (deH-HHMD) are more prevalent in fetal tissues. With maturation, these are largely replaced by mature, trivalent cross-links such as HHMD. This maturation process of cross-linking is a key factor in the changing mechanical properties of connective tissues throughout an organism's lifespan.

Abundance in Skin Collagen

Skin, being constantly subjected to stretching and tension, relies heavily on the strength and resilience of its collagen network. This compound is a significant cross-linking amino acid in skin collagen, contributing to its structural integrity. Quantitative analysis of human skin has revealed the presence of this complex cross-link, highlighting its importance in maintaining the skin's mechanical properties.

Presence in Corneal Collagen

The cornea, the transparent outer layer of the eye, requires a highly organized and stable collagen framework to maintain its shape and transparency. This compound has been identified as a major mature cross-link in bovine corneal collagen. Interestingly, the concentration of HHMD in the cornea is about half of that found in the skin, suggesting a specific functional adaptation for this unique tissue. The presence of HHMD in the cornea indicates a molecular packing of collagen fibrils that is similar to that of skin.

Comparative Analysis across Various Tissues (e.g., Tendon, Bone, Cartilage)

While extensively studied in skin and cornea, the distribution of this compound in other connective tissues like tendon, bone, and cartilage is also of significant interest. In bovine tendons and ligaments, HHMD is a notable mature cross-link, with its profile changing from fetal to adult stages. Studies on mouse tendon collagen have also identified HHMD as part of the cross-linking profile. The specific quantities of HHMD in bone and cartilage are less well-documented in readily available literature, indicating a need for further research to fully understand its comparative distribution.

TissueRelative Abundance of this compoundKey Findings
SkinHighA significant trifunctional cross-link contributing to the structural integrity of dermal collagen.
CorneaModerateA major mature cross-link, present at about half the concentration found in skin, crucial for corneal fibril stability.
TendonPresentIdentified as a mature cross-link in bovine and mouse tendon, with levels changing during development.
LigamentPresentFound in bovine ligament, with a unique cross-linking profile that differs from tendon and changes with age.
BoneData Not AvailableSpecific quantitative data on HHMD in bone collagen is not readily available in the reviewed literature.
CartilageData Not AvailableSpecific quantitative data on HHMD in cartilage collagen is not readily available in the reviewed literature.

Contributions to Tissue Biomechanics and Mechanical Properties

The presence of stable, trivalent cross-links like this compound is fundamental to the biomechanical performance of connective tissues. These cross-links provide the necessary strength and stability to the collagen fibrils, enabling them to withstand mechanical forces.

Role in Collagen Fibril Stabilization

This compound acts as a molecular "glue," forming covalent bonds between adjacent collagen molecules within a fibril. This intermolecular cross-linking is essential for the formation of stable, insoluble collagen fibers. In the cornea, for example, HHMD is thought to internally stabilize discrete filaments within the collagen fibrils, a structural arrangement that may facilitate the specific swelling properties required for corneal transparency. The maturation of immature cross-links to trivalent forms like HHMD is a critical step in reinforcing the collagen matrix and enhancing its stability.

Impact on Tensile Strength and Viscoelasticity

Viscoelasticity, the property of tissues to exhibit both viscous and elastic characteristics when undergoing deformation, is also influenced by the collagen cross-link network. The arrangement and density of cross-links affect the tissue's ability to dissipate energy and return to its original shape after being stretched. A well-cross-linked collagen network, stabilized by molecules like HHMD, provides the necessary elastic recoil and contributes to the time-dependent mechanical behavior of connective tissues. The specific contribution of HHMD to the viscoelastic properties of different tissues remains an area for more detailed investigation.

Biomechanical PropertyContribution of this compoundMechanism
Collagen Fibril StabilizationHighForms stable, trivalent covalent bonds between collagen molecules, preventing their dissociation.
Tensile StrengthSignificantPrevents intermolecular slippage under tensile load, thereby increasing the force required to rupture the tissue.
ViscoelasticityContributoryInfluences the elastic component of the tissue's response to deformation and contributes to its energy-dissipating properties.

Dynamic Changes during Development and Maturation

This compound (HHMD) is a tetrafunctional, mature collagen cross-link, the presence of which signifies the stabilization and maturation of the extracellular matrix (ECM). Its concentration within tissues is not static but undergoes significant alterations throughout the lifespan of an organism, reflecting the dynamic processes of growth, development, and aging.

The biosynthesis of HHMD is a multi-step process that occurs after the initial formation of simpler, bifunctional cross-links. The enzyme lysyl oxidase plays a critical role by catalyzing the oxidative deamination of specific lysine (B10760008) and hydroxylysine residues within collagen molecules. This enzymatic modification is the precursor to a series of spontaneous chemical reactions that culminate in the formation of the complex HHMD structure.

Studies investigating the cross-linking profile of bovine cornea have provided valuable insights into the developmental changes of HHMD and its related precursors. In this tissue, the reducible precursor, dehydro-histidinohydroxymerodesmosine (deH-HHMD), has been identified as a major iminium cross-link. While the concentration of another reducible cross-link, dehydro-hydroxylysinonorleucine (deH-HLNL), rapidly declines after birth, deH-HHMD levels persist in mature animals, typically at a concentration of 0.3 to 0.4 moles per mole of collagen. This persistence underscores the importance of the HHMD pathway in maintaining the long-term structural integrity of mature corneal tissue.

Furthermore, the non-reducible, more stable form, histidinohydroxylysinonorleucine (HHL), which is structurally related to HHMD, has also been identified as a major mature cross-link in the cornea. Interestingly, the maximal levels of both deH-HHMD and HHL in corneal collagen fibrils are approximately half of those found in skin, indicating that the pattern and extent of collagen cross-linking are tissue-specific and tailored to the unique functional demands of each tissue.

Pathological conditions can also lead to dynamic changes in HHMD levels, as exemplified by studies on skin from patients with amyotrophic lateral sclerosis (ALS). In these individuals, a significant decrease in the age-related, stable cross-link HHL was observed, with levels being negatively correlated with the duration of the disease. Concurrently, there was a significant increase in the more labile, reducible precursor, deH-HHMD, which showed a positive association with the duration of the illness. This phenomenon, termed a "rejuvenation" of the collagen cross-linking profile, highlights the dynamic and responsive nature of HHMD metabolism in the context of disease.

The following table provides a summary of the observed dynamic changes in this compound and its related compounds.

Tissue/ConditionDevelopmental Stage/StateKey Cross-link Changes
Bovine CorneaPost-birth to Mature- Rapid decrease in dehydro-hydroxylysinonorleucine (deH-HLNL).- Persistence of dehydro-histidinohydroxymerodesmosine (deH-HHMD) in mature animals.- Emergence of histidinohydroxylysinonorleucine (HHL) as a major mature cross-link.
Human Skin (in Amyotrophic Lateral Sclerosis)Disease Progression- Significant reduction in the stable cross-link, histidinohydroxylysinonorleucine (HHL).- Significant increase in the labile cross-link, dehydro-histidinohydroxymerodesmosine (deH-HHMD).

Implications in Extracellular Matrix Homeostasis and Remodeling

The formation and turnover of this compound are intrinsically linked to the broader processes of extracellular matrix (ECM) homeostasis and remodeling. As a mature cross-link, HHMD imparts significant tensile strength and chemical stability to collagen fibers, which are essential for the mechanical function of connective tissues such as skin, cornea, ligaments, and tendons.

The maturation of the ECM is characterized by a progressive shift from less stable, reducible cross-links to more stable, non-reducible cross-links like HHMD. This transition is a key indicator of a mature and functionally robust ECM. The synthesis of HHMD is a late-stage event in collagen fibrillogenesis, occurring after the formation of bifunctional cross-links has largely been completed. The enzymatic activity of lysyl oxidase is a prerequisite for HHMD formation; its inhibition prevents the synthesis of this mature cross-link, thereby arresting the maturation process of the collagen network.

The homeostasis of the ECM is also influenced by mechanical forces, and alterations in physical stress can lead to remodeling of the collagen cross-link profile. Research on the effects of immobilization on rabbit periarticular connective tissue has demonstrated a significant increase in reducible intermolecular cross-links, including this compound, after a period of nine weeks. This finding suggests that mechanical loading is crucial for maintaining the normal balance of collagen cross-links and that a lack of physical stress can trigger a remodeling process that may contribute to tissue stiffening and the development of joint contractures.

The stability conferred by HHMD is a critical factor in protecting the ECM from excessive degradation. A well-cross-linked collagenous framework provides a durable scaffold for resident cells and exhibits increased resistance to enzymatic breakdown. Consequently, any dysregulation in the formation or degradation of HHMD can have significant repercussions for tissue integrity, potentially leading to either increased tissue fragility or pathological fibrosis. The observed shift towards a more immature cross-linking profile in the skin of ALS patients suggests that aberrant HHMD metabolism may be a contributing factor to the connective tissue abnormalities seen in certain degenerative diseases.

The table below summarizes the key implications of this compound in the context of ECM homeostasis and remodeling.

Aspect of ECM Homeostasis/RemodelingRole of this compoundKey Research Findings
ECM Maturation Serves as a marker of a mature and stable extracellular matrix.Its synthesis occurs after the formation of bifunctional cross-links and is dependent on the enzyme lysyl oxidase.
Tissue Biomechanics Contributes to the tensile strength and chemical stability of collagen fibers.The presence of the related mature cross-link, HHL, in the cornea is indicative of the stabilization of collagen fibrils.
Response to Mechanical Stimuli The concentration of HHMD and its precursors can be altered by changes in mechanical loading.An increase in reducible cross-links, including this compound, was observed in immobilized periarticular tissue.
Pathological Remodeling Altered levels of HHMD and its precursors are associated with certain disease states.A "rejuvenation" of the collagen cross-linking profile, with decreased stable HHL and increased labile deH-HHMD, is seen in the skin of individuals with ALS.

Analytical Methodologies for Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of HHMD. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its chemical bonds, functional groups, and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the complete structural elucidation of complex organic molecules like HHMD. While specific NMR data for HHMD is not extensively published, the methodology has been successfully applied to other complex collagen cross-links, demonstrating its feasibility and utility. nih.gov

1D NMR (¹H and ¹³C): One-dimensional NMR provides fundamental structural information.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule and their immediate electronic environment. Chemical shifts (δ) for the protons in the histidine, pyridinium (B92312), and lysine-derived portions of the molecule would provide crucial information for initial structural assignment. csustan.edulibretexts.org

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically distinct carbon atoms. The chemical shifts of the carbons in the aromatic pyridinium ring and the imidazole (B134444) ring of histidine are particularly diagnostic. sci-hub.ru For instance, studies on the related cross-link hydroxylysinonorleucine (HLNL) showed that diastereomers could be distinguished by doubled-up peaks in the ¹³C NMR spectrum, a feature that would be critical to investigate for the multiple chiral centers in HHMD. nih.gov

2D NMR (COSY and HSQC): Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace out the spin systems within the different amino acid residues that constitute HHMD.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of each carbon to its attached proton(s). For a molecule as complex as HHMD, HSQC is vital for correctly assigning the ¹³C NMR signals. nih.govresearchgate.net

The successful application of 1D and 2D NMR for resolving the complete chemical structure of the related cross-link HL, including its diastereomers, sets a clear precedent for the analytical approach required for HHMD. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS, HRMS)

Mass spectrometry is a cornerstone technique for the analysis of collagen cross-links due to its exceptional sensitivity and ability to provide precise molecular weight and structural information.

Mass Spectrometry (MS): MS analysis provides the mass-to-charge ratio (m/z) of the molecule, which is fundamental for its identification. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the molecular weight with very high accuracy, allowing for the calculation of the elemental formula. researchgate.net This helps to distinguish HHMD from other compounds with similar nominal masses.

Tandem Mass Spectrometry (MS/MS): In tandem MS, precursor ions corresponding to the mass of HHMD are selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation of the pyridinium ring and the loss of specific side chains can be monitored to confirm the identity of the compound. This technique is a key component of quantitative analyses using methods like Multiple Reaction Monitoring (MRM). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection specificity and sensitivity of tandem mass spectrometry. rsc.orgpressbooks.pub It is the method of choice for the sensitive quantification of HHMD in complex biological samples like tissue hydrolysates. bruker.com Isotope-labeled internal standards are often used to ensure high accuracy and precision in quantitative assays. Research has confirmed the presence of an imino group in HHMD through isotopic labeling followed by LC-HRMS analysis. researchgate.net

Mass Spectrometry Technique Application for Histidinohydroxymerodesmosine (HHMD) Key Findings/Capabilities
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight determination and elemental formula calculation.Confirms the elemental composition of the putative HHMD molecule. researchgate.net
Tandem Mass Spectrometry (MS/MS) Structural confirmation through characteristic fragmentation patterns.Provides a structural fingerprint for identification and is used in quantitative MRM assays. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Sensitive detection and quantification of HHMD in complex biological matrices.Enables the measurement of HHMD concentrations in tissue hydrolysates. researchgate.netbruker.com

Fourier Transform Infrared (FT-IR) Spectroscopy

The analysis of the amide I band (1600-1700 cm⁻¹) in the FT-IR spectrum of collagen is particularly informative. This region, which arises primarily from the C=O stretching vibrations of the peptide backbone, is sensitive to the protein's secondary structure and post-translational modifications, including cross-linking. researchgate.net Curve-fitting and deconvolution methods have been used to resolve the amide I band into several underlying sub-bands that correlate with specific types of cross-links.

Studies on bone and other connective tissues have established correlations between specific sub-bands and the concentration of pyridinium cross-links, which are structurally analogous to the pyridinium core of HHMD. nih.govbiorxiv.org

FT-IR Sub-band (Amide I Region) Associated Collagen Cross-link Type Significance for HHMD Analysis
~1660 cm⁻¹ Pyridinoline (B42742) (PYD)The pyridinium ring is a core component of HHMD, making this region relevant for its detection. nih.govbiorxiv.org
~1680 cm⁻¹ Deoxypyridinoline (DPD)Correlates with another type of trivalent pyridinium cross-link. nih.govbiorxiv.org
~1690 cm⁻¹ Immature divalent cross-links (e.g., deH-DHLNL)Provides information on the maturation state of collagen cross-linking. biorxiv.org

The ratio of the areas of these sub-bands, for example, the ~1660/~1690 cm⁻¹ ratio, is often used as a parameter to describe the maturation of collagen cross-links from divalent precursors to trivalent forms like pyridinolines. biorxiv.org This approach could be applied to tissues where HHMD is thought to exist to monitor changes in its relative abundance.

Chromatographic Separation Techniques

Due to the complexity of biological samples such as tissue hydrolysates, effective separation of HHMD from a multitude of other amino acids and peptides is a prerequisite for its accurate analysis. Chromatographic techniques, particularly HPLC and its coupling with mass spectrometry, are fundamental to this process.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and purification of collagen cross-links from acid hydrolysates of tissues. nih.govresearchgate.netnp-mrd.org The technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For pyridinium cross-links like HHMD, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netnp-mrd.org These methods often use a C18 column and an acidic mobile phase containing an ion-pairing agent, such as heptafluorobutyric acid (HFBA), which improves the retention and resolution of these highly polar compounds. researchgate.netnp-mrd.org Detection is typically achieved using the natural fluorescence of the pyridinium ring (excitation ~295 nm, emission ~400 nm), which allows for sensitive and selective quantification. ors.org

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) represents the most powerful approach for the definitive identification and quantification of HHMD. researchgate.net A novel chromatographic method was developed for the simultaneous determination of seven natural cross-links, including HHMD, using a Cogent Diamond Hydride HPLC column and detection by mass spectrometry without the need for derivatization. govinfo.gov This LC-MS method achieves separation in under 10 minutes using isocratic conditions. govinfo.gov This powerful combination leverages the separation capabilities of HPLC with the unparalleled specificity and sensitivity of MS detection, as detailed in section 5.1.2. researchgate.netnih.gov

Radiometric and Isotopic Labeling Methods

The characterization and quantification of this compound (HHMD) have been significantly advanced by radiometric and isotopic labeling techniques. These methods involve introducing a radioactive isotope (like tritium (B154650), ³H) or a stable heavy isotope (like deuterium (B1214612), ²H) into the molecule, which allows for its sensitive detection and tracing. certara.comchemrxiv.org

One of the primary methods for labeling HHMD involves chemical reduction. The reducible cross-links in collagen, including the precursor to HHMD, are treated with a reducing agent containing an isotope. researchgate.net Sodium borohydride (B1222165) is commonly used, with its hydrogen atoms replaced by either deuterium (sodium borodeuteride, NaBD₄) or tritium (sodium borotritide, NaB³H₄). researchgate.netresearchgate.net During the reduction, the isotope is incorporated into the HHMD molecule. For instance, the use of NaBD₄ results in a deuterium-labeled HHMD, which can then be analyzed. researchgate.net This isotopic labeling has been successfully applied to major cross-links in skin collagen, including HHMD, enabling their analysis by mass spectrometry. hep.com.cnpaperity.org

The labeled HHMD can be quantified using techniques like liquid scintillation counting for radiolabels (³H) or mass spectrometry for stable isotopes (²H). certara.com In mass spectrometry, the labeled compound will have a distinct, higher mass, allowing it to be differentiated from its unlabeled counterpart and quantified accurately. researchgate.netnih.gov An isotope dilution technique, where a known quantity of a labeled standard is added to a sample, can also be employed for precise quantification of the native compound in biological samples. nih.gov

Research has utilized these methods to study the biosynthesis and structure of collagen cross-links. For example, studies have confirmed the presence of an imino group in HHMD through isotopic labeling followed by high-resolution mass spectrometry. researchgate.nethep.com.cn

Table 1: Radiometric and Isotopic Labeling Methods for HHMD Analysis
Labeling AgentIsotopeAnalytical TechniqueKey Research FindingReference
Sodium Borodeuteride (NaBD₄)Deuterium (²H)Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)Confirmed the presence of one imino group in HHMD, making it susceptible to degradation at low pH. researchgate.nethep.com.cn
Sodium Borotritide (NaB³H₄)Tritium (³H)Amino Acid and Cross-link Analysis via HPLCUsed for the reduction and radioactive labeling of collagen cross-links for quantification. researchgate.net
Deuterium Oxide (D₂O)Deuterium (²H)Mass SpectrometryUsed for in vivo labeling to measure the turnover and synthesis rates of matrix proteins. nih.gov

Small-Angle Neutron Scattering (SANS) for Macro-Structural Insights

Small-Angle Neutron Scattering (SANS) is a powerful technique used to investigate the macro-structural organization of biological materials, such as collagen fibrils, over length scales from nanometers to micrometers. iaea.org When combined with isotopic labeling, SANS provides unique insights into the structural role of specific cross-links like this compound. researchgate.nethep.com.cn

The principle of SANS relies on the scattering of a neutron beam by the atomic nuclei within a sample. iultcs.org A key advantage of SANS is the significant difference in neutron scattering length between hydrogen (¹H) and its isotope deuterium (²H). researchgate.net By selectively replacing hydrogen with deuterium in specific molecules or parts of a structure—a technique known as contrast variation—researchers can highlight those components in the scattering pattern. iaea.org

In the context of HHMD, researchers have isotopically labeled the cross-link with deuterium and then performed SANS analysis on the collagen tissue. researchgate.nethep.com.cn The contrast variation between the deuterium-labeled HHMD and the unlabeled collagen matrix allows for the study of structural changes associated with the cross-link. hep.com.cn This approach has been used to understand how HHMD and other natural cross-links interact with tanning agents like chromium sulfate (B86663) in leather production, revealing how these interactions alter the collagen's hydration structure. iultcs.org SANS studies have demonstrated significant structural changes in collagen during processing steps, with a clear contrast observed between labeled and unlabeled samples, which suggests that covalent cross-linking mechanisms alter the distribution of deuterium nuclei in the collagen matrix. iultcs.org

Table 2: SANS for Macro-Structural Analysis of HHMD-Containing Tissues
Experiment TypeMethodologyStructural Insight GainedReference
SANS with Contrast VariationIsotopic labeling of HHMD with deuterium (using NaBD₄) in skin collagen.Highlighted structural changes in collagen due to pH variations and chrome tanning, providing a better understanding of the interaction between natural cross-links and tanning agents. researchgate.nethep.com.cn
In-situ Tensile Measurements with SANSStretching of labeled and unlabeled skin and leather samples during SANS analysis.Provided molecular and structural evidence on the contribution of natural and artificial cross-links to the tensile strength of the material. iultcs.org
SANS on TropoelastinAnalysis of the soluble precursor to elastin (B1584352).Determined the asymmetric, elongated shape of tropoelastin, the precursor to elastin which is also stabilized by lysyl oxidase-mediated cross-links. frontiersin.orgpnas.org

Metabolic Dynamics and Degradation Pathways

In Vivo Formation Rates and Stability

Histidinohydroxymerodesmosine is a mature, stable cross-link formed during the process of collagen fibrillogenesis. Its formation is an indicator of the maturation of collagen fibers. The precursor to HHMD is dehydro-histidinohydroxymerodesmosine (deH-HHMD). science.govnih.gov The rate of HHMD formation varies significantly with age and tissue type.

Quantitative analysis has shown a rapid increase in HHMD levels from birth through the maturational stages of an organism. nih.gov Following this initial surge, its concentration continues to show a gradual but steady increase with aging in tissues like skin. nih.gov This accumulation reflects the ongoing process of collagen maturation and remodeling throughout life.

Regarding its stability, HHMD is noted to be stable under conditions of acid hydrolysis. nih.gov However, it is sensitive to UV light, a characteristic that makes it particularly suitable for tissues exposed to the external environment, such as the skin and cornea. nih.gov In contrast, its precursor, deH-HHMD, is considered acid-labile, meaning it is unstable in acidic environments. nih.gov Further studies have confirmed that HHMD contains an imino group, which makes it more susceptible to degradation at low pH. researchgate.net

Table 1: Formation and Stability Characteristics of this compound

Characteristic Finding Source(s)
Precursor dehydro-histidinohydroxymerodesmosine (deH-HHMD) science.govnih.gov
Formation Trend Rapid increase from birth to maturation, with a steady increase during aging. nih.gov
Acid Stability The mature form (HHMD) is stable in acid hydrolysis, but its precursor (deH-HHMD) is acid-labile. The imino group in HHMD makes it susceptible to degradation at low pH. nih.govnih.govresearchgate.net

| UV Stability | Unstable against UV light. | nih.gov |

Enzymatic Degradation Mechanisms

The breakdown of collagen, and by extension its cross-links like HHMD, is primarily an enzymatic process mediated by specific proteases.

Collagenases are enzymes that specialize in degrading collagen. While they may not cleave the HHMD cross-link directly, they break down the surrounding collagen polypeptide chains. wvu.edu This degradation of the collagen triple helix exposes the cross-links and the rest of the protein structure to further proteolysis. wvu.eduresearchgate.net Bacterial collagenases, such as those from Clostridium histolyticum, are often used in research to model the enzymatic degradation of collagen-based biomaterials, demonstrating kinetics that can be comparable to mammalian enzymes. researchgate.netnih.govnih.gov The breakdown of the larger collagen fibrillar network is a prerequisite for the release and subsequent degradation of the cross-linking components. researchgate.net

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are fundamentally involved in the remodeling and degradation of the extracellular matrix (ECM). nih.govmdpi.com These enzymes have the collective capacity to degrade nearly all components of the ECM, including the fibrillar collagens that are stabilized by HHMD. nih.gov

The expression and activity of MMPs are tightly regulated during normal physiological processes like tissue remodeling, wound healing, and embryogenesis. nih.gov However, altered MMP expression can lead to abnormal ECM degradation, a hallmark of various pathologies. nih.govmdpi.com For instance, MMP-13, a potent collagenase, is crucial in the degradation of type II collagen in cartilage. nih.gov The general proteolytic action of various MMPs on the collagen backbone is the primary mechanism by which cross-linked collagen fibers are broken down in vivo, leading to the release of cross-linking molecules like HHMD. nih.govnih.gov

Non-Enzymatic Degradation Processes (e.g., pH effects)

Beyond enzymatic action, the stability of HHMD can be influenced by the chemical environment. Non-enzymatic reactions are sensitive to factors such as pH, temperature, and the presence of metal ions. nih.gov

The structure of HHMD contains an imino group, which confers a degree of pH sensitivity. researchgate.net Specifically, this feature makes the cross-link more susceptible to degradation under low pH (acidic) conditions. researchgate.net This is consistent with findings that its precursor, deH-HHMD, is also acid-labile. nih.gov While the mature cross-link is considered stable enough to withstand standard acid hydrolysis for analytical purposes, its long-term stability in a low-pH physiological or pathological environment can be compromised. nih.govresearchgate.net The degradation of peptides in general shows significant pH dependence, with cleavage rates being faster at acidic and basic pH compared to neutral conditions. rsc.org

Turnover Rates in Different Physiological States

The turnover of HHMD is a reflection of collagen metabolism, which varies in different physiological and pathological conditions.

In general, tissues with a higher rate of remodeling will exhibit a faster turnover of collagen and its associated cross-links. For example, the collagen in jaw bone is considered more immature and undergoes degradation and turnover more readily compared to other bones, suggesting a lower degree of mature cross-linking like HHMD and a higher metabolic rate. researchgate.net

Pathological states can significantly alter collagen turnover. In chronic obstructive pulmonary disease (COPD), for instance, there is evidence of increased protein turnover in all patients, with more pronounced protein degradation observed in individuals who also present with emphysema and cachexia. nih.gov This systemic effect on protein metabolism would invariably lead to an increased breakdown of collagen and the release of its cross-links.

Genetic factors can also influence cross-link turnover. In mice lacking the protein cyclophilin B, the post-translational modifications of lysine (B10760008) in collagen are profoundly affected, leading to the formation of unusual cross-links and altered mechanical properties of the skin, which implies a change in the normal turnover pathways. plos.org

Table 2: Factors Influencing this compound Turnover

Physiological State Effect on Turnover Underlying Mechanism Source(s)
Aging Decreases (accumulation increases) Gradual maturation and stabilization of collagen fibers over time. nih.gov
High Remodeling Tissue (e.g., Jaw Bone) Increased Collagen is more immature and less cross-linked, facilitating faster degradation. researchgate.net
COPD (with emphysema/cachexia) Increased Systemic increase in protein degradation as part of the disease pathology. nih.gov

| Cyclophilin B Deficiency | Altered | Impaired post-translational modification of collagen affects cross-link type and stability. | plos.org |

Research Paradigms and Current Debates

Discussion on its Status as a Natural Cross-Link versus Reduction Artifact

A significant point of contention in collagen biochemistry is whether Histidinohydroxymerodesmosine (HHMD) is a naturally occurring, stable cross-link in tissues or an artifact generated during laboratory analysis.

For a considerable time, HHMD and the related compound histidinohydroxylysinonorleucine (HHL) were considered to be mature, histidine-involved cross-links, particularly in tissues like skin and cornea where the lysine (B10760008) aldehyde pathway of cross-linking is predominant. nih.govsemanticscholar.org This pathway is initiated by the enzyme lysyl oxidase, which converts lysine residues in the telopeptide regions of collagen into reactive aldehydes. jci.org

However, more recent and detailed analyses using mass spectrometry-based methods have challenged this long-held view. nih.gov Research suggests that HHMD is actually a product of the borohydride (B1222165) reduction of N-telopeptide allysine (B42369) aldol (B89426) dimers that are in an aldimine intermolecular linkage to a nonglycosylated hydroxylysine residue at position 930 of the α1(I) collagen chain. nih.govsemanticscholar.org The borohydride reduction, a common step in preparing collagen samples for analysis to stabilize reducible cross-links, appears to promote a Michael addition of a histidine imidazole (B134444) group to the α,β-unsaturated aldol. nih.gov This indicates that the HHMD detected in laboratory analyses may not exist in its final form in vivo but is rather an artifact of the chemical reduction process used to stabilize and isolate collagen cross-links. nih.govnih.gov

Interplay with Other Collagen Cross-Linking Pathways (e.g., HHL)

The formation and presence of this compound are intricately linked with other collagen cross-linking pathways, particularly the lysine aldehyde pathway which is prominent in tissues like skin and cornea. nih.govsemanticscholar.orgresearchgate.net This pathway contrasts with the hydroxylysine aldehyde pathway, which is more characteristic of bone and cartilage and leads to the formation of pyridinoline (B42742) cross-links. semanticscholar.orgjci.org

The precursor to the structure that forms HHMD upon reduction is an N-telopeptide allysine aldol dimer linked to a helical hydroxylysine. nih.govnih.gov This initial structure is part of a broader network of cross-links. The same lysine aldehyde pathway also gives rise to histidinohydroxylysinonorleucine (HHL), although HHL is now largely considered an artifactual product from a C-telopeptide aldol dimer. nih.govsemanticscholar.orgnih.gov The presence of both HHMD and HHL in analyses of certain tissues, like bovine skin and cornea, and the absence of HHL in tissues from species lacking a specific C-telopeptide histidine (like rats and mice), supports the idea of distinct formation mechanisms originating from different telopeptide regions. nih.govsemanticscholar.org

In tissues with a mix of cross-linking pathways, such as bovine flexor tendon, a variety of cross-links can be detected, including HHMD, HHL, and the pyridinolines (hydroxylysyl pyridinoline and lysyl pyridinoline), showcasing the tissue-specific complexity of collagen stabilization. semanticscholar.org The interplay is also evident in pathological conditions. For instance, in certain genetic disorders affecting collagen modification, such as those involving PLOD2 mutations, the cross-linking profile of bone can be altered to resemble that of skin, with an increased presence of HHMD. nih.gov This demonstrates how disruption in one pathway can lead to a compensatory or altered utilization of another.

The maturation of collagen involves the transition from reducible, divalent cross-links to more stable, multivalent structures. jci.orgmdpi.com HHMD, being a tetravalent cross-link (after reduction), represents a more mature stage of cross-linking compared to initial divalent aldimine bonds. jci.orgcapes.gov.br Studies on the biosynthesis of collagen cross-links have shown that the incorporation of radiolabeled lysine into HHMD occurs more slowly than into difunctional cross-links, which aligns with its role as a mature cross-link. capes.gov.br

Methodological Challenges in Accurate Quantification and Isolation

The accurate quantification and isolation of this compound present significant methodological challenges for researchers. These challenges stem from the compound's complex structure, its low abundance in tissues, and the very nature of its formation.

A primary difficulty lies in the fact that HHMD is typically identified and quantified after chemical reduction (e.g., with sodium borohydride) and acid hydrolysis of the entire tissue sample. nih.govsemanticscholar.org This process, while necessary to stabilize the cross-link for analysis, is what leads to the debate about it being an artifact. nih.govresearchgate.net The harsh conditions of acid hydrolysis can also lead to the degradation of the target compound and the formation of other products, complicating the interpretation of results.

Furthermore, the isolation of HHMD for the creation of pure analytical standards is a difficult and time-consuming process. omicsonline.org Without readily available standards, verifying the identity and concentration of the compound in complex biological samples is challenging. omicsonline.org The low concentration of HHMD within a large background of other amino acids and compounds in a tissue hydrolysate further complicates its detection and accurate measurement. omicsonline.org

Chromatographic techniques are central to the analysis of collagen cross-links. Historically, these methods have been laborious. omicsonline.org However, recent advancements have led to the development of novel high-performance liquid chromatography (HPLC) methods coupled with mass spectrometry (LC-MS) for the simultaneous analysis of multiple collagen cross-links, including HHMD, without the need for derivatization. omicsonline.orgresearchgate.netresearchgate.net These methods offer significantly shorter analysis times and improved sensitivity, with limits of detection in the picomole range. researchgate.net Isotopic labeling techniques have also been employed to confirm the structure of HHMD and to better understand its interactions within the collagen matrix. researchgate.net Despite these advances, the inherent complexity of the collagen matrix and the potential for analytical procedures to alter the native structures mean that the precise quantification of naturally existing cross-links remains a formidable task. nih.gov

Future Directions in this compound Research

Future research on this compound is poised to follow several key trajectories aimed at resolving existing debates and elucidating its biological significance.

A primary goal will be to definitively settle the "artifact versus natural cross-link" debate. This will likely require the development and application of non-destructive, in-situ analytical techniques that can identify collagen cross-links within intact tissues without the need for harsh chemical treatments like borohydride reduction and acid hydrolysis. Advanced imaging techniques coupled with mass spectrometry could provide insights into the native molecular structure of collagen cross-linking sites.

Further investigation into the precise enzymatic and non-enzymatic mechanisms that lead to the precursor of HHMD is crucial. Understanding how factors like lysyl oxidase activity, tissue type, and the local biochemical environment influence the formation of the N-telopeptide allysine aldol dimer will be essential. mdpi.comescholarship.org

Exploring the role of HHMD (or its in-vivo precursor) in various physiological and pathological states is another important frontier. For example, altered levels of HHMD have been observed in aging and in certain fibrotic conditions. jci.orgnih.gov Future studies will likely focus on how changes in this specific cross-link contribute to the mechanical properties of tissues in diseases like osteogenesis imperfecta, fibrosis, and during the aging process. nih.govphysiology.org This could establish HHMD as a potential biomarker for tissue health and disease progression.

Finally, continued refinement of analytical methodologies will be critical. The development of more robust and accessible methods for the label-free quantification of HHMD and other cross-links will enable more widespread and standardized research in the field. omicsonline.org This includes creating stable, commercially available standards and establishing reference values for different tissues and ages.

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying HHMD in collagenous tissues?

HHMD, a histidine-containing mature crosslink in collagen, is typically quantified using liquid chromatography high-resolution accurate-mass mass spectrometry (LC-HRMS) . Key steps include:

  • Collagen extraction : Acid or enzymatic hydrolysis to isolate crosslinks.
  • Reduction with sodium borohydride (NaBH₄) : Stabilizes reducible crosslinks for analysis.
  • Deuterated internal standards : Use of deuterated HHMD (D-HHMD) to improve quantification accuracy via isotopic dilution .
  • Chromatographic separation : Optimize mobile phases (e.g., heptafluorobutyric acid) to resolve HHMD from structurally similar crosslinks like histidinohydroxylysinonorleucine (HHL) .

Q. How does HHMD contribute to extracellular matrix (ECM) stability, and what functional assays validate its role?

HHMD enhances collagen insolubility by forming multivalent crosslinks, critical for tensile strength. Experimental validation includes:

  • Solubility assays : Compare borohydride-reduced vs. untreated collagen in acidic/basic solvents; HHMD-rich tissues show reduced solubility .
  • Biomechanical testing : Tensile strength correlates with HHMD levels in tissues like bone and fascia .
  • Disease models : Reduced HHMD in connective tissue disorders (e.g., Ehlers-Danlos syndrome) confirms its structural role .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing HHMD from isoform crosslinks (e.g., dehydro-HHMD), and how are these resolved?

Structural similarities between HHMD and derivatives (e.g., dehydrohistidinohydroxymerodesmosine, deH-HHMD) complicate detection. Solutions include:

  • High-resolution MS/MS fragmentation : Differentiate via unique fragment ions (e.g., m/z ratios specific to histidine-imidazole cleavage) .
  • Isotopic labeling : Incorporate ¹³C/¹⁵N-histidine during collagen synthesis to trace HHMD formation pathways .
  • Cross-validation with small-angle neutron scattering (SANS) : Confirm crosslink density and spatial distribution in fibrillar collagen .

Q. How do conflicting reports on HHMD levels in connective tissue disorders inform experimental design for crosslink analysis?

Discrepancies (e.g., normal pyridinoline but reduced HHMD in certain collagenopathies ) necessitate:

  • Tissue-specific protocols : Bone vs. skin collagen may require distinct extraction methods due to crosslink chemistry differences .
  • Longitudinal studies : Track HHMD dynamics during disease progression using animal models with conditional LOX/LOXL gene knockouts.
  • Multi-omics integration : Pair crosslink quantification with transcriptomic data (e.g., lysyl oxidase expression) to identify regulatory defects .

Q. What strategies optimize isotopic tracing (e.g., ²H/¹³C) to study HHMD biosynthesis kinetics in vitro?

Methodological considerations include:

  • Pulse-chase labeling : Administer isotopically labeled histidine to fibroblast cultures, then track incorporation into HHMD via LC-HRMS .
  • Enzymatic inhibition : Use β-aminoproprionitrile (BAPN) to block lysyl oxidase activity, isolating HHMD formation stages .
  • Data normalization : Express HHMD synthesis rates relative to precursor availability (e.g., hydroxylysine levels) .

Methodological Design and Data Interpretation

Q. How should researchers design experiments to investigate HHMD’s role in collagen crosslinking under oxidative stress?

A robust workflow involves:

  • Hypothesis : Oxidative stress alters HHMD crosslinking via histidine modification.
  • Experimental groups : Treat collagen matrices with H₂O₂ or ROS generators vs. antioxidants (e.g., N-acetylcysteine).
  • Outcome measures :
  • Quantify HHMD and oxidative byproducts (e.g., methionine sulfoxide) via LC-HRMS .
  • Assess mechanical properties via atomic force microscopy (AFM).
    • Statistical rigor : Power analysis to determine sample size; ANOVA for inter-group comparisons .

Q. What criteria validate HHMD as a biomarker for ECM remodeling in fibrosis research?

Validation requires:

  • Specificity : Confirm HHMD elevation in fibrotic tissues (e.g., liver cirrhosis) vs. controls, excluding confounding crosslinks (e.g., pyrrololine) .
  • Reproducibility : Inter-laboratory validation of LC-HRMS protocols using shared reference standards .
  • Clinical correlation : Associate HHMD levels with fibrosis staging (e.g., METAVIR scores) in patient biopsies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.